molecular formula C10H8N2O2 B3023573 3-phenylpyrimidine-2,4(1H,3H)-dione CAS No. 4260-40-6

3-phenylpyrimidine-2,4(1H,3H)-dione

Cat. No. B3023573
CAS RN: 4260-40-6
M. Wt: 188.18 g/mol
InChI Key: QYPFXMAXNRIBCK-UHFFFAOYSA-N
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Description

3-phenylpyrimidine-2,4(1H,3H)-dione , also known as pyrrolo[2,3-d]pyrimidine-2,4(1H,3H)-dione , is a heterocyclic compound with a fused pyrimidine and pyrrole ring system. Its chemical formula is C₁₀H₆N₂O₂ . The compound exhibits interesting pharmacological properties and has drawn attention in medicinal chemistry due to its potential as a multi-targeted kinase inhibitor and apoptosis inducer .


Synthesis Analysis

The synthesis of 3-phenylpyrimidine-2,4(1H,3H)-dione involves several steps. Researchers have successfully synthesized halogenated derivatives of this compound. Specifically, halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were prepared in three steps with high yields. These novel compounds demonstrated promising cytotoxic effects against various cancer cell lines. Notably, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes. Mechanistic investigations revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells .


Molecular Structure Analysis

The molecular structure of 3-phenylpyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring fused with a pyrrole ring. The phenyl group (C₆H₅) is attached to the pyrimidine ring. The presence of halogen atoms in the derivatives further influences its pharmacological properties .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations. Researchers have explored modifications to enhance its potency and selectivity as a kinase inhibitor .

Scientific Research Applications

properties

IUPAC Name

3-phenyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-9-6-7-11-10(14)12(9)8-4-2-1-3-5-8/h1-7H,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPFXMAXNRIBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60551427
Record name 3-Phenylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenylpyrimidine-2,4(1H,3H)-dione

CAS RN

4260-40-6
Record name 3-Phenylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60551427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

50.0 g (0.098 mol) of 2-chloro-5-[3,6-dihydro-2,6-dioxo-4-(trifluoromethyl)-1(2H)-pyrimidinyl]-4-fluoro-N-{[methyl(1-methylethyl)amino]sulfonyl}benzamide, 3.2 g (0.0089 mol) of tetrabutylammonium bromide (=TBAB) and 15.1 g (0.12 mol) of dimethyl sulfate were introduced into the reaction vessel at 25° C. in a mixture of toluene, water and THF, and the mixture was heated to 40° C. Thereafter, a pH of 5.3-5.5 was established in the reaction mixture by addition of aqueous 10% strength NaOH solution. During the entire duration of the reaction, more aqueous 10% strength NaOH solution was added so that the pH during the entire course of the reaction was constantly at the pH which had been established beforehand. After the reaction had ended, stirring of the reaction mixture was continued for 3.5 h at 40° C. The phases were subsequently separated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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